2'-Azido-2'-deoxyadenosine

Overview

Description

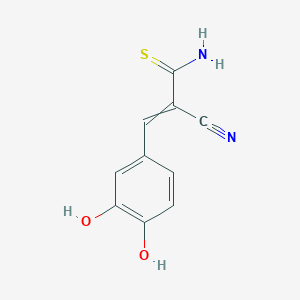

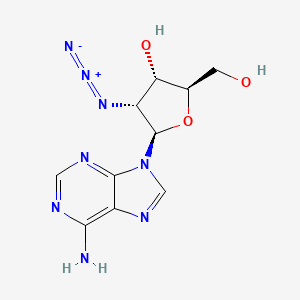

2’-Azido-2’-deoxyadenosine is a nucleoside analog . It has the molecular formula C10H12N8O3 . It’s commonly used to inhibit the replication of retroviruses such as HIV and to prevent graft rejection following organ transplantation .

Synthesis Analysis

The synthesis of 2’-Azido-2’-deoxyadenosine has been achieved through various methods. One approach involves the treatment of 2’-amino RNA with the diazotizing reagent fluorosulfuryl azide (FSO2N3). This diazotransfer reaction has been established for oligoribonucleotides of different lengths and secondary structures . Another method involves the treatment of 6-chloro derivatives of adenosine or guanosine with lithium or sodium azide .Molecular Structure Analysis

The molecular structure of 2’-Azido-2’-deoxyadenosine consists of 10 carbon atoms, 12 hydrogen atoms, 8 nitrogen atoms, and 3 oxygen atoms . The average mass is 292.254 Da and the monoisotopic mass is 292.103241 Da .Physical and Chemical Properties Analysis

2’-Azido-2’-deoxyadenosine has a molecular weight of 532.20 g/mole . It is typically provided as a solution in water with a concentration of 100 mM . It is recommended to store it at -20°C or below .Scientific Research Applications

Synthesis and Derivative Formation

2'-Azido-2'-deoxyadenosine has been explored for its behavior in chemical reactions, leading to the synthesis of various derivatives. Studies have focused on its conversion and the preparation of specific compounds like 8-amino-2′-deoxyadenosine, which are essential for oligonucleotide synthesis (Frieden, Aviñó, & Eritja, 2003). Additionally, the synthesis of azide-bearing cofactor mimics from this compound demonstrates its utility in creating biochemical tools for DNA and protein methylation pattern studies (Comstock & Rajski, 2004).

Interactions with Biological Molecules

This compound has been incorporated into various oligonucleotides to study its interactions with other biological molecules. For instance, research into the synthesis and properties of poly 2'-azido-2'-deoxyadenylic acid revealed insights into its ultraviolet absorption properties and complex formation with other nucleic acids (Ikehara, Fukui, & Kakiuchi, 1976). Furthermore, the synthesis and biological activities of sugar-modified this compound analogues have shown potential impacts on DNA polymerase α, suggesting applications in the study of cellular processes and possibly in therapeutic contexts (Yamaguchi, Sato, & Saneyoshi, 1995).

Photoreactive Properties and Biochemical Applications

The photoreactive nature of this compound has been utilized in biochemical research, such as in the photoaffinity labeling of enzymes. For example, its use in studying the active site interactions of terminal deoxynucleotidyl transferase has provided valuable insights into enzyme binding and function (Evans & Coleman, 1989). This aspect of this compound is critical for understanding enzyme mechanisms and could be useful in drug discovery and development.

Selective Detection in Biological Samples

The molecularly imprinted composite membranes synthesized for selective detection of 2-deoxyadenosine, a tumoral marker, demonstrate the potential of using this compound derivatives in diagnostic applications. These membranes can selectively detect 2-deoxyadenosine in urine samples, highlighting the role of this compound in the development of selective detection methods for medical diagnostics (Scorrano et al., 2015).

Mechanism of Action

While the specific mechanism of action for 2’-Azido-2’-deoxyadenosine is not detailed in the search results, nucleoside analogs generally work by inhibiting the replication of retroviruses such as HIV . They are intracellularly phosphorylated to their 5’-triphosphate form, which acts as a competitive inhibitor or alternative substrate for virus-specific polymerases, preventing further viral nucleic acid chain elongation .

Safety and Hazards

Future Directions

The synthetic ease of generating 2’-Azido-2’-deoxyadenosine will pave the way for biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-Azido nucleosides . It also has potential applications for bioconjugation and RNA interference .

Properties

IUPAC Name |

5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(20)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVJLCHSLGMHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N=[N+]=[N-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951938 | |

| Record name | 9-(2-Azido-2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58699-61-9, 29411-71-0 | |

| Record name | NSC274942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC105299 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Azido-2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one](/img/structure/B1229805.png)

![N-[4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-pyridinecarboxamide](/img/structure/B1229810.png)

![[(Benzylamino)-phenylmethyl]phosphonic acid](/img/structure/B1229812.png)